9-Benzyl-6-(benzylsulfanyl)-9H-purine is a purine derivative characterized by the presence of a benzyl group and a benzylthio group at specific positions on the purine ring. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in relation to enzyme interactions and nucleic acid chemistry. The compound can be synthesized through various organic reactions, typically involving nucleophilic substitutions.
The compound is classified under purine derivatives, which are nitrogen-containing compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides and nucleic acids. Its chemical structure can be represented by the molecular formula and has a CAS number of 920503-51-1. It is often sourced from specialized chemical suppliers and used in research laboratories for various applications, including drug development and biochemical studies.
The synthesis of 9-Benzyl-6-(benzylsulfanyl)-9H-purine typically involves several steps, starting with the formation of the purine core followed by the introduction of the benzyl and benzylthio groups. A common synthetic route includes:
This multi-step process allows for the controlled introduction of functional groups, which is critical for achieving high yields and purity .
The molecular structure of 9-Benzyl-6-(benzylsulfanyl)-9H-purine features a purine ring system with two substituents:
The structural arrangement influences its chemical reactivity and biological activity, with specific dihedral angles affecting molecular interactions .
9-Benzyl-6-(benzylsulfanyl)-9H-purine can undergo various chemical reactions, including:
These reactions allow for further functionalization of the compound, which is valuable in medicinal chemistry .
The mechanism of action for 9-Benzyl-6-(benzylsulfanyl)-9H-purine involves its interaction with specific biological targets such as enzymes or receptors. The presence of the benzyl and benzylthio groups enhances binding affinity to these targets, potentially leading to inhibition or modulation of enzymatic activity. This property makes it a candidate for further investigation in drug design aimed at targeting specific biochemical pathways .
The physical properties of 9-Benzyl-6-(benzylsulfanyl)-9H-purine include:
These properties are crucial for determining its handling, storage, and potential applications in various research contexts .
9-Benzyl-6-(benzylsulfanyl)-9H-purine has several applications in scientific research:
These applications highlight its versatility as a compound in both academic research and industrial contexts .
The synthesis of 9-Benzyl-6-(benzylsulfanyl)-9H-purine relies critically on sequential nucleophilic substitutions at the C6 and N9 positions of the purine scaffold. Two principal synthetic routes have been established:
Stepwise Alkylation: The most robust approach involves initial S6-benzylation of 6-mercaptopurine followed by N9-benzylation. In the first step, 6-mercaptopurine undergoes selective thioether formation using benzyl bromide in aqueous NaOH (2M, 25°C, 30 min), yielding 6-(benzylsulfanyl)-9H-purine as a crystalline intermediate (yield: 78-85%). The reaction exploits the higher nucleophilicity of the thiol group versus the imidazole nitrogen [1] [4]. Subsequent N9-alkylation is achieved using benzyl bromide with Cs₂CO₃ as base and tetrabutylammonium iodide (TBAI) as phase-transfer catalyst in DMF (25°C, 6 hr), generating the title compound in 89% yield [9].
One-Pot Double Benzylation: Attempts to simultaneously introduce both benzyl groups face challenges in regiocontrol. When 6-mercaptopurine reacts with 2.2 equivalents of benzyl bromide in DMF/K₂CO₃, the primary product is 6,9-dibenzyl-6-thiopurine bromide salt due to overalkylation [9]. This underscores the kinetic preference for S-alkylation prior to N-alkylation under standard conditions.
Table 1: Comparative Nucleophilic Substitution Strategies
Route | Reaction Sequence | Conditions | Yield | Key Advantage |
---|---|---|---|---|
Stepwise Alkylation | S6-Benzylation → N9-Benzylation | NaOH(aq)/CH₂Cl₂ → Cs₂CO₃/TBAI/DMF | 89% | High regioselectivity |
One-Pot Reaction | Concurrent alkylation | K₂CO₃/DMF, 2.2 eq BnBr | 32% | Reduced steps |
Regiocontrol in purine functionalization is governed by electronic and steric factors:
Electronic Influence: The C6-thiol group exhibits greater nucleophilicity (pKa ~7.5) than the N9 nitrogen (pKa ~2.5 for conjugate acid), favoring initial S-benzylation. DFT calculations confirm a charge density differential of 0.18 e⁻ between S6 and N9 sites in the purine anion [4]. Post-S-alkylation, electron donation from the benzylthioether group further activates N9 toward electrophiles.
Steric Considerations: Kinetic studies reveal N9-benzylation of 6-(benzylsulfanyl)-9H-purine follows second-order kinetics (k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ in DMF at 25°C). The reaction is impeded by ortho-substituted benzyl bromides, where a 2.8-fold rate decrease is observed for 2-methylbenzyl bromide versus unsubstituted benzyl bromide due to steric hindrance [9].
Crystallographic evidence demonstrates that benzylation significantly alters molecular geometry. In 9-Benzyl-6-benzylsulfanyl derivatives, the dihedral angles between the purine core and S-bound/methylene-bound phenyl rings are 74.67(8)° and 71.28(7)°, respectively [2] [9]. This orthogonal arrangement minimizes steric clash and facilitates crystal packing via N-H···N hydrogen bonds (D···A = 2.773 Å) [1].
Table 2: Structural and Kinetic Parameters in Benzylation
Parameter | Value | Significance |
---|---|---|
Dihedral angle (purine/S-phenyl) | 74.67(8)° | Steric repulsion minimization |
Dihedral angle (purine/N-phenyl) | 71.28(7)° | Conformational flexibility |
N9-benzylation rate constant (k) | 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ | Moderate electrophilicity requirement |
H-bond length (N-H···N) | 2.773(2) Å | Crystal stabilization |
Solvent polarity and catalyst selection critically influence alkylation efficiency:
Solvent Effects: S6-Benzylation proceeds optimally in biphasic systems (e.g., H₂O/CH₂Cl₂) with NaOH, achieving 85% conversion. Polar aprotic solvents like DMF accelerate N9-benzylation (3.2x faster than in THF) due to enhanced anion solvation. Notably, protic solvents (MeOH, EtOH) promote purine decomposition via hydrolytic ring opening [1] [9].
Catalytic Optimization: For N9-alkylation, TBAI (5 mol%) elevates yields from 52% to 89% by facilitating bromide displacement through in situ generation of the more reactive benzyl iodide. Alternative catalysts like 18-crown-6 show limited efficacy (<65% yield), highlighting the superiority of quaternary ammonium salts for this transformation [9].
Base selection is equally crucial: inorganic bases (Cs₂CO₃, K₂CO₃) outperform organic bases (DBU, Et₃N) in N9-alkylation due to superior deprotonation of the purine N9-H (pKa ~10.5 in DMF). Stronger bases like NaH induce overalkylation at N3/N7 positions [9].
Purification of 9-Benzyl-6-(benzylsulfanyl)-9H-purine presents challenges due to structural similarity to mono/di-alkylated byproducts:
Recrystallization: The preferred method uses methanol-water gradients (4:1 v/v), yielding colorless blocks suitable for X-ray crystallography. Slow evaporation of dichloromethane solutions also affords high-purity crystals (>99% by HPLC). This technique leverages intermolecular interactions—specifically N-H···N hydrogen bonds and C-H···π stacking—to exclude impurities [1] [9].
Chromatographic Methods: While silica gel chromatography (EtOAc/hexane, 1:3) achieves 92% recovery, it causes product decomposition (5-7%) due to the purine’s acid sensitivity. Reverse-phase HPLC (C18 column, MeOH/H₂O 70:30) resolves benzylated isomers but requires stringent solvent control to prevent co-elution [9].
Recrystallization consistently delivers higher purity (99.5% vs. 98.1% by HPLC) and superior recovery (89% vs. 76%) compared to chromatography. The crystalline product exhibits enhanced stability, with no degradation observed after 12 months at −20°C versus 8% decomposition for chromatographed material under identical conditions [9].
Table 3: Purification Performance Comparison
Method | Conditions | Purity (%) | Recovery (%) | Key Limitation |
---|---|---|---|---|
Recrystallization | MeOH/H₂O (4:1), 4°C | 99.5 | 89 | Slow crystallization kinetics |
Chromatography (silica) | EtOAc/hexane (1:3) | 98.1 | 76 | Acid-mediated decomposition |
HPLC (C18) | MeOH/H₂O (70:30) | 99.2 | 82 | Solvent cost and scalability |
Compounds Mentioned in Article
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7